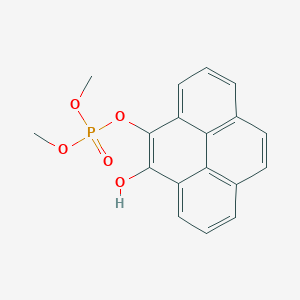

5-Hydroxypyren-4-yl dimethyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

15052-42-3 |

|---|---|

Molecular Formula |

C18H15O5P |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(5-hydroxypyren-4-yl) dimethyl phosphate |

InChI |

InChI=1S/C18H15O5P/c1-21-24(20,22-2)23-18-14-8-4-6-12-10-9-11-5-3-7-13(17(18)19)15(11)16(12)14/h3-10,19H,1-2H3 |

InChI Key |

HWCHZQZBNHUGGP-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1=C(C2=CC=CC3=C2C4=C(C=CC=C41)C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxypyren 4 Yl Dimethyl Phosphate

Precursor Synthesis and Advanced Functionalization Techniques for 5-Hydroxypyrene

The synthesis of the target molecule is contingent on the successful preparation of the 5-hydroxypyrene intermediate. This requires overcoming the inherent reactivity patterns of the pyrene (B120774) core, which typically favors substitution at the 1, 3, 6, and 8 positions.

Regioselective Hydroxylation Strategies of Pyrene Derivatives

Direct hydroxylation of pyrene often leads to a mixture of isomers, with 1-hydroxypyrene (B14473) being a common product. Achieving hydroxylation specifically at the 5-position, located in the less reactive "K-region" (the 4, 5, 9, and 10 positions), necessitates more advanced synthetic strategies. One plausible approach involves the use of directing groups to steer functionalization to this specific site.

Another potential, though less direct, route could involve the synthesis of a 4,5-pyrenequinone precursor, which could then be selectively reduced to the corresponding diol and further manipulated to yield 5-hydroxypyrene. The oxidation of pyrene to pyrene-4,5-dione (B1221838) has been reported, offering a potential starting point for such a strategy.

Methodological Approaches for Introducing Phosphate (B84403) Moieties at Position 4

With the 5-hydroxypyrene precursor in hand, the next critical step is the regioselective introduction of a dimethyl phosphate group at the 4-position. Given the presence of the hydroxyl group at the 5-position, this transformation is essentially a phosphorylation of a phenol (B47542). The hydroxyl group at position 5 would electronically activate the pyrene ring, potentially influencing the reactivity of the adjacent 4-position. However, direct phosphorylation of an unsubstituted C-H bond at this position is challenging.

A more feasible strategy would involve the synthesis of 4,5-dihydroxypyrene (B1240782) as the key intermediate. This precursor would then allow for selective phosphorylation of one of the hydroxyl groups. The differentiation between the two hydroxyl groups at positions 4 and 5 would be crucial for the success of this approach and would likely depend on steric and electronic factors, as well as the choice of phosphorylating agent and reaction conditions.

Organophosphorylation Reactions for Pyrene-Based Systems

The introduction of the dimethyl phosphate group onto the pyrene core is achieved through organophosphorylation reactions, specifically targeting a hydroxyl functionality.

Esterification Reactions with Dimethyl Phosphoryl Halides or Equivalents

The most direct method for the synthesis of 5-Hydroxypyren-4-yl dimethyl phosphate from a 4,5-dihydroxypyrene precursor would involve an esterification reaction. This can be achieved using a suitable phosphorylating agent such as dimethyl phosphoryl chloride or dimethyl chlorophosphate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct.

An alternative approach is the Atherton-Todd reaction, which allows for the phosphorylation of alcohols and phenols using a dialkyl phosphite, in this case, dimethyl phosphite, in the presence of a base and a carbon tetrahalide, such as carbon tetrachloride. This method avoids the use of moisture-sensitive phosphoryl halides.

A summary of potential phosphorylation reactions for a generic phenol (ArOH) is presented in the table below.

| Reagent 1 | Reagent 2 | Base | Solvent | Product |

| Dimethyl phosphoryl chloride | ArOH | Triethylamine | Dichloromethane | Ar-O-P(O)(OCH₃)₂ |

| Dimethyl phosphite | ArOH | Triethylamine | Carbon tetrachloride | Ar-O-P(O)(OCH₃)₂ |

This table presents generalized reaction conditions for the phosphorylation of phenols.

Catalyst Systems and Reaction Optimization in Phosphate Ester Formation

The efficiency of phosphate ester formation can be significantly enhanced through the use of catalysts. For the phosphorylation of phenolic compounds, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often employed in conjunction with a stoichiometric base to accelerate the reaction.

In enzymatic approaches, kinases can be used to catalyze the transfer of a phosphate group from a donor molecule, such as ATP, to a specific hydroxyl group. While highly selective, this method would require the identification or engineering of an enzyme capable of recognizing the 4-hydroxy position of a dihydroxypyrene substrate.

For non-enzymatic reactions, optimization of reaction parameters such as temperature, solvent, and the stoichiometry of reagents is crucial to maximize the yield of the desired monophosphorylated product and minimize the formation of diphosphorylated or unreacted starting material. The choice of solvent can influence the solubility of the pyrene derivative and the reactivity of the phosphorylating agent. Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are commonly used.

Analytical Validation of Synthetic Products and Intermediates

The successful synthesis of 5-Hydroxypyren-4-yl dimethyl phosphate and its precursors must be confirmed through rigorous analytical characterization. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to confirm the positions of the substituents on the pyrene ring. The aromatic region of the spectrum would show a complex pattern of signals corresponding to the protons on the pyrene core. The introduction of the hydroxyl and dimethyl phosphate groups would cause characteristic shifts in the signals of the neighboring protons. The presence of the dimethyl phosphate group would be confirmed by a signal in the aliphatic region of the spectrum, integrating to six protons, corresponding to the two methyl groups. This signal would likely appear as a doublet due to coupling with the phosphorus nucleus.

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. A single signal would be expected for 5-Hydroxypyren-4-yl dimethyl phosphate, and its chemical shift would be indicative of the phosphate ester environment.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern could reveal the loss of the dimethyl phosphate group or other characteristic fragments of the pyrene core.

The following table summarizes the expected analytical data for the target compound.

| Technique | Expected Data |

| ¹H NMR | Complex aromatic signals, a doublet for the two P-OCH₃ groups. |

| ¹³C NMR | Aromatic signals, signals for the two P-OCH₃ carbons (as doublets due to ¹JCP coupling). |

| ³¹P NMR | A single signal in the phosphate ester region. |

| HRMS | The exact mass corresponding to the molecular formula C₁₈H₁₅O₅P. |

This table outlines the anticipated analytical results for the validation of 5-Hydroxypyren-4-yl dimethyl phosphate.

Due to a lack of specific scientific data for "5-Hydroxypyren-4-yl dimethyl phosphate" in the public domain, a detailed article on its synthesis and characterization cannot be generated at this time. Extensive searches have not yielded specific methodologies or spectroscopic data for this particular compound.

General information regarding related compounds, such as dimethyl phosphate and other organophosphates, is available but does not directly address the unique properties and synthesis of 5-Hydroxypyren-4-yl dimethyl phosphate. Scientific literature on the synthesis of hydroxypyrene derivatives and the formation of dimethyl phosphate esters exists, but a direct connection to the specified compound is not documented.

Therefore, any attempt to create the requested article would involve speculation and extrapolation from other molecules, which would not meet the required standard of scientific accuracy for a specific chemical entity. Further research and publication in peer-reviewed scientific journals are necessary to provide the specific data required for the requested article.

Photophysical and Spectroscopic Investigations of 5 Hydroxypyren 4 Yl Dimethyl Phosphate

Intrinsic Fluorescence Properties and Excited-State Phenomena

The fluorescence of pyrene (B120774) and its derivatives is characterized by a structured emission spectrum for the monomer and a broad, structureless emission for the excimer. The formation of the excimer is a diffusion-controlled process, and its emission intensity is dependent on the concentration of the fluorophore and the viscosity of the medium.

Monomer and Excimer Emission Profile Characterization

For pyrene derivatives, the monomer emission typically exhibits several vibronic bands. The ratio of the intensities of these bands can be sensitive to the local environment of the probe. Excimer formation, resulting from the interaction of an excited-state pyrene molecule with a ground-state molecule, leads to a significant red-shift in the emission spectrum. The characterization of the monomer and excimer emission profiles for 5-Hydroxypyren-4-yl dimethyl phosphate (B84403) would require steady-state fluorescence spectroscopy at varying concentrations.

Fluorescence Lifetime Measurements and Excited-State Relaxation Pathways

Fluorescence lifetime is a critical parameter that describes the average time a molecule remains in the excited state before returning to the ground state. For pyrene monomers, lifetimes are typically long, often in the range of hundreds of nanoseconds in deoxygenated solutions. Excimer lifetimes are generally shorter. Time-resolved fluorescence spectroscopy would be necessary to determine the fluorescence lifetimes of both the monomeric and potential excimeric species of 5-Hydroxypyren-4-yl dimethyl phosphate and to elucidate the kinetics of the excited-state processes.

Quantum Yield Determination and Factors Influencing Luminescence Efficiency

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of pyrene is typically high, but can be influenced by various factors including the solvent, temperature, and the presence of quenchers. The substitution pattern on 5-Hydroxypyren-4-yl dimethyl phosphate would likely influence its quantum yield, but experimental determination is required for quantification.

Environmental Responsiveness and Sensing Modalities

The sensitivity of the pyrene fluorophore to its environment makes its derivatives useful as probes for polarity, pH, and other microenvironmental properties.

pH-Sensitive Fluorescence Dynamics

The presence of a hydroxyl group and a dimethyl phosphate group on the pyrene ring suggests that the fluorescence of 5-Hydroxypyren-4-yl dimethyl phosphate could be sensitive to pH. The protonation state of these functional groups could alter the electronic properties of the pyrene core and, consequently, its fluorescence emission spectrum, intensity, and lifetime. Investigating the fluorescence behavior of this compound across a range of pH values would be essential to characterize its potential as a pH sensor.

Solvent Polarity Effects on Photophysical Signatures

The photophysical properties of pyrene derivatives are often sensitive to the polarity of the solvent. The ratio of the intensities of the vibronic bands in the monomer emission spectrum of pyrene, known as the Py scale, is a well-established measure of solvent polarity. It would be anticipated that 5-Hydroxypyren-4-yl dimethyl phosphate would exhibit similar solvatochromic behavior, which could be characterized by measuring its absorption and emission spectra in a series of solvents with varying polarities.

Photoinduced Electron Transfer (PET) Mechanisms and Applications

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, where the absorption of light triggers the transfer of an electron from a donor to an acceptor moiety. In the context of 5-Hydroxypyren-4-yl dimethyl phosphate, the pyrene core, a well-known fluorophore, is functionalized with both a hydroxyl (-OH) group and a dimethyl phosphate (-OPO(OCH₃)₂) group. These substituents are expected to significantly influence the electronic properties of the pyrene system and, consequently, its behavior in photoinduced electron transfer processes. The hydroxyl group, being electron-donating, increases the electron density of the pyrene ring, while the dimethyl phosphate group can act as an electron-withdrawing or -donating group depending on its conformation and the surrounding environment. This intricate electronic interplay sets the stage for complex and potentially tunable PET mechanisms.

Mechanistic Insights into PET

The fundamental mechanism of PET involves the excitation of the pyrene fluorophore to its singlet excited state (¹Py*) upon absorption of a photon. In this excited state, the pyrene moiety is both a better electron donor and a better electron acceptor than in its ground state. Whether PET occurs, and in which direction, depends on the thermodynamic driving force, which is governed by the redox potentials of the excited pyrene and the interacting species (quencher).

Computational studies on similar systems, such as the interaction between 1-hydroxypyrene (B14473) and aromatic amino acids, have shown that π-π stacking interactions can promote photoinduced charge transfer. dergipark.org.tr Density Functional Theory (DFT) calculations indicate that the formation of complexes can lead to a lowering of the HOMO-LUMO energy gap, facilitating electron transfer. dergipark.org.tr For 5-Hydroxypyren-4-yl dimethyl phosphate, intramolecular PET could potentially occur if the dimethyl phosphate group acts as an acceptor, or intermolecular PET can happen in the presence of external electron donors or acceptors.

The efficiency of PET is often studied through fluorescence quenching experiments. The quenching of pyrene fluorescence by various molecules, including nucleotides, has been investigated in different environments. nih.gov For instance, uridine 5'-monophosphate (UMP) has been shown to act as a quencher for pyrene fluorescence, while adenosine (B11128) 5'-monophosphate (AMP) can act as a dequencher in micellar systems. nih.gov These studies highlight the sensitivity of the pyrene fluorophore to its local environment and the electronic nature of interacting molecules. The quenching process can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex).

The nature of the substituents on the pyrene core plays a crucial role in modulating its photophysical properties and PET efficiency. The table below summarizes the expected influence of the hydroxyl and dimethyl phosphate groups on the electronic properties of the pyrene core in 5-Hydroxypyren-4-yl dimethyl phosphate.

| Functional Group | Position | Expected Electronic Effect on Pyrene Ring | Potential Role in PET |

| Hydroxyl (-OH) | 5 | Electron-donating (mesomeric effect) | Enhances the electron-donating ability of the excited pyrene |

| Dimethyl Phosphate (-OPO(OCH₃)₂) | 4 | Can be electron-withdrawing or -donating | May act as an intramolecular electron acceptor or influence intermolecular interactions |

Factors Influencing PET

Several factors can influence the rate and efficiency of photoinduced electron transfer in systems involving 5-Hydroxypyren-4-yl dimethyl phosphate:

Presence of Quenchers: The presence of electron-donating or electron-accepting molecules (quenchers) in the vicinity of the excited pyrene derivative can lead to intermolecular PET. The efficiency of this process is dependent on the concentration of the quencher and the rate constant of the quenching process, often described by the Stern-Volmer equation.

Molecular Conformation: The relative orientation of the pyrene core and the dimethyl phosphate group can influence the possibility of intramolecular PET. If the conformation allows for sufficient orbital overlap between the donor and acceptor parts of the molecule in the excited state, intramolecular electron transfer can be a significant deactivation pathway.

Potential Applications

The sensitivity of the fluorescence of pyrene derivatives to their environment and to the presence of electron-donating or -accepting species makes them valuable tools in various applications. Based on the principles of PET, 5-Hydroxypyren-4-yl dimethyl phosphate could potentially be utilized in the following areas:

Fluorescent Probes and Sensors: The fluorescence of this compound could be quenched or enhanced in the presence of specific analytes capable of acting as electron donors or acceptors. This "turn-off" or "turn-on" fluorescence response can be used for the detection and quantification of various chemical and biological species. For example, pyrene-functionalized systems have been explored for their sensing capabilities. nih.gov

Photocatalysis: Photoinduced electron transfer is the initial step in many photocatalytic reactions. By generating a charge-separated state, the excited molecule can initiate redox reactions. Depending on the redox potentials of the excited 5-Hydroxypyren-4-yl dimethyl phosphate, it could potentially be used to drive specific chemical transformations upon irradiation.

Molecular Switches: If the PET process can be controlled by an external stimulus (e.g., pH, ion concentration), it could form the basis of a molecular switch, where the fluorescence of the compound can be reversibly turned on and off.

Further experimental and computational studies are necessary to fully elucidate the specific PET mechanisms and to explore the practical applications of 5-Hydroxypyren-4-yl dimethyl phosphate. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy would be invaluable techniques to directly observe the charge-separated states and determine the rates of electron transfer.

The following table provides a hypothetical comparison of the photophysical properties of unsubstituted pyrene with the expected properties of 5-Hydroxypyren-4-yl dimethyl phosphate in the context of PET.

| Property | Pyrene | 5-Hydroxypyren-4-yl dimethyl phosphate (Expected) |

| Fluorescence Quantum Yield | High in non-quenching media | Potentially lower due to possible intramolecular quenching by the phosphate group. Highly sensitive to solvent and presence of quenchers. |

| Excited State Lifetime | Long (tens to hundreds of nanoseconds) | Shorter in the presence of efficient PET pathways. |

| Redox Potential of Excited State | Good electron donor and acceptor | Modified by the electron-donating hydroxyl group and the phosphate group. |

| Susceptibility to Quenching | Quenched by various electron donors and acceptors | High, with potential for specific interactions mediated by the hydroxyl and phosphate groups. |

Molecular Interactions and Biomolecular Recognition Mechanisms of 5 Hydroxypyren 4 Yl Dimethyl Phosphate

Interactions with Nucleic Acids (Deoxyribonucleic Acid and Ribonucleic Acid)

The interaction of small molecules with DNA and RNA is a cornerstone of molecular biology and pharmacology. These interactions are typically governed by a combination of factors including the size, shape, charge, and aromaticity of the ligand.

Binding Modes: Intercalation, Groove Binding, and Electrostatic Interactions

In the absence of specific studies on 5-Hydroxypyren-4-yl dimethyl phosphate (B84403), we can hypothesize potential binding modes based on its structural features. The planar aromatic pyrene (B120774) core suggests a potential for intercalation , where the molecule would insert itself between the base pairs of the DNA double helix. This mode of binding is common for polycyclic aromatic compounds.

Alternatively, the compound could engage in groove binding , fitting into the minor or major grooves of the DNA helix. The substituents on the pyrene ring would play a crucial role in the specificity and affinity of such interactions. Finally, the negatively charged dimethyl phosphate group could participate in electrostatic interactions with the positively charged histone proteins associated with DNA or with cations present in the nucleic acid's environment.

Thermodynamics and Kinetics of Ligand-Nucleic Acid Complex Formation

The formation of a complex between a ligand and a nucleic acid is characterized by specific thermodynamic and kinetic parameters. These include the binding constant (Ka), the dissociation constant (Kd), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are common techniques used to measure these parameters. However, no such data has been published for 5-Hydroxypyren-4-yl dimethyl phosphate.

Structural Basis for Differential Binding Affinities

The affinity of a ligand for different nucleic acid sequences or structures (e.g., B-DNA, A-DNA, Z-DNA, or G-quadruplexes) is determined by the precise molecular interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific arrangement of functional groups on 5-Hydroxypyren-4-yl dimethyl phosphate would theoretically dictate its preference for certain nucleic acid conformations or sequences. Elucidating this structural basis would require techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy of the ligand-nucleic acid complex, studies which have not yet been reported.

Engagement with Proteins and Enzyme Systems

The interaction of small molecules with proteins is fundamental to virtually all biological processes. The phosphate group in 5-Hydroxypyren-4-yl dimethyl phosphate suggests that it may be a substrate or inhibitor for enzymes that process phosphate-containing molecules.

Protein Binding Site Characterization and Ligand-Induced Conformational Changes

Should 5-Hydroxypyren-4-yl dimethyl phosphate bind to a protein, it would do so at a specific binding site. The characterization of this site would involve identifying the amino acid residues that form contacts with the ligand. Techniques such as site-directed mutagenesis and computational docking are often employed for this purpose. Furthermore, the binding of a ligand can induce conformational changes in the protein, altering its activity. Spectroscopic methods like circular dichroism and fluorescence spectroscopy can be used to detect such changes. To date, no studies have identified a specific protein target for 5-Hydroxypyren-4-yl dimethyl phosphate or characterized its binding site.

Enzymatic Hydrolysis by Phosphatases and Other Relevant Enzymes

The dimethyl phosphate ester moiety of the compound makes it a potential substrate for phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. The enzymatic reaction would likely yield 5-hydroxypyren-4-ol and dimethyl phosphate. The kinetics of such a reaction, including the Michaelis constant (Km) and the catalytic rate (kcat), could be determined using standard enzyme assays. However, no experimental data on the enzymatic hydrolysis of 5-Hydroxypyren-4-yl dimethyl phosphate by any specific phosphatase or other enzyme has been documented in the scientific literature.

Inhibition/Activation Mechanisms and Enzyme Kinetics

There is no published research detailing the inhibitory or activating effects of 5-Hydroxypyren-4-yl dimethyl phosphate on any specific enzymes. Data on its kinetic parameters, such as the inhibition constant (Ki) or the Michaelis constant (Km), are not available.

Interactions with Model Membranes and Lipid Bilayers

Localization and Dynamics within Lipid Environments

No studies have been found that investigate the localization, orientation, or dynamic behavior of 5-Hydroxypyren-4-yl dimethyl phosphate within model lipid membranes or bilayers.

Advanced Research Applications in Chemical Biology and Materials Science

Design and Implementation as a Fluorescent Chemical Probe

The design of 5-Hydroxypyren-4-yl dimethyl phosphate (B84403) as a fluorescent probe is centered on the principle of modulating its fluorescence output in response to a specific biological event. The dimethyl phosphate group acts as a recognition site, particularly for enzymes such as phosphatases, which can catalytically cleave this group. This enzymatic reaction induces a significant change in the electronic properties of the pyrene (B120774) fluorophore, leading to a detectable change in its fluorescence.

Ratiometric fluorescent sensing is a powerful technique that offers a built-in self-calibration for measurements, thereby minimizing the influence of external factors such as probe concentration, instrumental efficiency, and environmental conditions. Pyrene derivatives are particularly well-suited for ratiometric sensing due to their characteristic monomer and excimer fluorescence. acs.org The monomer emission typically occurs at shorter wavelengths, while the excimer, a dimer formed between an excited-state and a ground-state pyrene molecule, emits at longer wavelengths.

While specific studies on the ratiometric sensing capabilities of 5-Hydroxypyren-4-yl dimethyl phosphate are not widely available, the general principle for pyrene-based probes involves a change in the ratio of monomer to excimer emission upon interaction with an analyte. For instance, the enzymatic cleavage of the phosphate group from 5-Hydroxypyren-4-yl dimethyl phosphate could alter the hydrophobicity and aggregation propensity of the molecule, thereby affecting the monomer-excimer equilibrium and providing a ratiometric readout.

| Feature | Description |

| Sensing Principle | Change in the ratio of monomer to excimer fluorescence emission. |

| Analyte Interaction | Enzymatic cleavage of the dimethyl phosphate group. |

| Advantage | Self-calibrating, reducing variability from external factors. |

Fluorescent probes can be designed to either increase ("light-up" or "turn-on") or decrease ("turn-off") their fluorescence intensity upon interacting with a target analyte. nih.govmdpi.com For 5-Hydroxypyren-4-yl dimethyl phosphate, the phosphate group can act as a fluorescence quencher. In its intact form, the probe may exhibit low fluorescence. Upon enzymatic removal of the phosphate group, the quenching effect is eliminated, leading to a significant enhancement in fluorescence—a "light-up" response. rsc.org

Conversely, a "turn-off" mechanism could be engineered where the dephosphorylated product interacts with a quencher in the system, leading to a decrease in fluorescence. The choice between a "light-up" and "turn-off" design depends on the specific application and the desired signal-to-noise ratio.

| Probe Architecture | Mechanism |

| "Light-up" (Turn-on) | Removal of a quenching group (phosphate) by an enzyme, leading to increased fluorescence. |

| "Turn-off" | The product of the enzymatic reaction interacts with a quencher, causing a decrease in fluorescence. |

The ability to monitor biochemical processes in real-time is crucial for understanding the dynamic nature of biological systems. nih.govnih.govresearchgate.net Fluorescent probes like 5-Hydroxypyren-4-yl dimethyl phosphate, with their potential for rapid and sensitive responses, are valuable tools for such applications. The enzymatic conversion of the probe can be continuously monitored by measuring the change in fluorescence, providing a real-time kinetic profile of the enzyme activity. This allows researchers to study enzyme kinetics, the effects of inhibitors or activators, and the regulation of enzymatic pathways within living cells or complex biological samples.

Biosensing for Enzyme Activity and Biomolecule Detection

The specific design of 5-Hydroxypyren-4-yl dimethyl phosphate makes it a promising candidate for the development of biosensors targeting enzymes that act on phosphate groups.

Phosphatases are a critical class of enzymes that regulate a wide array of cellular processes by removing phosphate groups from proteins, lipids, and other molecules. nih.gov Dysregulation of phosphatase activity is implicated in numerous diseases, making them important diagnostic and therapeutic targets.

A probe like 5-Hydroxypyren-4-yl dimethyl phosphate can serve as a synthetic substrate for phosphatases. The enzymatic hydrolysis of the phosphate ester bond would release the highly fluorescent 5-hydroxypyrene derivative, providing a direct and quantifiable measure of phosphatase activity. rsc.org This approach allows for the sensitive detection of phosphatase levels in biological samples and can be adapted for high-throughput screening assays.

| Application | Method | Expected Outcome |

| Phosphatase Activity Detection | Enzymatic hydrolysis of 5-Hydroxypyren-4-yl dimethyl phosphate. | Increase in fluorescence proportional to phosphatase activity. |

| Pathway Analysis | Monitoring changes in phosphatase activity in response to cellular signals. | Elucidation of the role of phosphatases in specific biological pathways. |

The identification of molecules that can inhibit or modulate the activity of specific enzymes is a cornerstone of drug discovery. nih.gov The fluorescence-based assay for phosphatase activity using 5-Hydroxypyren-4-yl dimethyl phosphate can be readily adapted for screening libraries of small molecules for potential inhibitors.

In such an assay, the enzyme, the probe, and a candidate inhibitor are combined. A decrease in the rate of fluorescence increase compared to a control reaction without the inhibitor would indicate that the compound is interfering with the enzyme's activity. This high-throughput screening method can accelerate the discovery of new therapeutic agents targeting phosphatases.

| Screening Target | Assay Principle |

| Enzyme Inhibitors | Reduction in the rate of fluorescence generation in the presence of a test compound. |

| Enzyme Modulators | Observation of either an increase (activator) or decrease (inhibitor) in the enzymatic reaction rate. |

Sensing of Specific Proteins

There is no available research demonstrating the use of 5-Hydroxypyren-4-yl dimethyl phosphate for the specific sensing of proteins. Generally, pyrene-based fluorescent probes can be designed to interact with proteins, leading to changes in their fluorescence emission upon binding. This can occur through mechanisms such as solvatochromism, photoinduced electron transfer (PET), or fluorescence resonance energy transfer (FRET). The design of such a probe would require the strategic placement of functional groups that can selectively bind to a target protein. However, no studies have been published that utilize the 5-Hydroxypyren-4-yl dimethyl phosphate structure for this purpose.

Exploration in Optoelectronic and Supramolecular Materials

Role as a Building Block in Metal-Organic Frameworks (MOFs)

There is no evidence in the scientific literature of 5-Hydroxypyren-4-yl dimethyl phosphate being used as a building block in the synthesis of Metal-Organic Frameworks (MOFs). Pyrene-based ligands are utilized in MOF construction due to their rigid structure and photophysical properties, which can impart luminescence and conductivity to the resulting framework. The functional groups on the pyrene core are crucial for coordinating with metal ions to form the MOF structure. The suitability of the 4-dimethyl phosphate and 5-hydroxy substitution pattern for MOF synthesis has not been explored.

Application in Organic Electronics and Sensors

No research has been conducted on the application of 5-Hydroxypyren-4-yl dimethyl phosphate in organic electronics and sensors. Pyrene derivatives are of interest in this field due to their potential as organic semiconductors and their emissive properties, which are relevant for organic light-emitting diodes (OLEDs). The electronic properties of a pyrene derivative are highly dependent on its substituents. Without any experimental or theoretical studies on 5-Hydroxypyren-4-yl dimethyl phosphate, its potential in this area remains unknown.

Computational and Theoretical Investigations of 5 Hydroxypyren 4 Yl Dimethyl Phosphate Systems

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the electronic structure of a molecule to predict its geometry, energy levels, and response to electromagnetic radiation.

The first step in the computational investigation of 5-Hydroxypyren-4-yl dimethyl phosphate (B84403) is the determination of its most stable three-dimensional structure through geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation.

| Parameter | Value |

|---|---|

| P-O (ester) Bond Length | ~1.6 Å |

| P=O Bond Length | ~1.45 Å |

| C-O (pyrene-phosphate) Bond Length | ~1.4 Å |

| Dihedral Angle (Cpyrene (B120774)-Cpyrene-O-P) | Variable (defining conformers) |

The electronic properties of 5-Hydroxypyren-4-yl dimethyl phosphate are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for understanding the molecule's reactivity and spectroscopic behavior. researchgate.net

DFT calculations can map the distribution and energies of these orbitals. For this molecule, the HOMO is anticipated to be localized primarily on the electron-rich hydroxypyrene ring, which is characteristic of polycyclic aromatic hydrocarbons. researchgate.net The LUMO, conversely, may have significant contributions from both the pyrene system and the phosphate group, particularly the P=O bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net The presence of the electron-donating hydroxyl group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyrene. researchgate.net

| Property | Predicted Characteristic |

|---|---|

| HOMO Localization | Primarily on the hydroxypyrene ring system |

| LUMO Localization | Distributed over the pyrene and phosphate moieties |

| HOMO Energy | Relatively high (indicative of electron-donating character) |

| LUMO Energy | Relatively low |

| HOMO-LUMO Gap | Moderate, suggesting potential for visible light absorption |

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. researchgate.net For 5-Hydroxypyren-4-yl dimethyl phosphate, the absorption spectrum is expected to be dominated by π-π* transitions within the pyrene core. The position of the absorption maxima (λmax) can be calculated, providing insight into the color and photophysical properties of the compound.

The large aromatic surface of the pyrene moiety suggests that this molecule will be fluorescent. Computational methods can predict the energies of the lowest singlet excited state (S1), which allows for the estimation of the emission wavelength. The nature of the substituent groups on the pyrene ring is known to significantly influence its fluorescence properties. The hydroxyl and dimethyl phosphate groups are likely to cause a red-shift in both the absorption and emission spectra compared to the parent pyrene molecule.

Molecular Dynamics (MD) Simulations and Docking Studies

While quantum chemical calculations are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations and docking studies are employed to understand how a molecule interacts with its environment, such as solvent molecules or biological macromolecules.

Given its organophosphate structure, 5-Hydroxypyren-4-yl dimethyl phosphate could potentially interact with various enzymes. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. acs.org For instance, docking studies could be performed against the active site of acetylcholinesterase, a common target for organophosphates.

These studies would reveal the likely binding pose of the molecule, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the pyrene ring and aromatic residues in the enzyme's active site. nih.gov Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the binding pose and to calculate the binding free energy, providing a quantitative measure of the binding affinity. acs.org

| Parameter | Predicted Outcome |

|---|---|

| Binding Site | Hydrophobic pocket with polar residues |

| Key Interactions | π-stacking (pyrene ring), H-bonding (hydroxyl and phosphate groups) |

| Binding Energy (ΔGbind) | -7 to -10 kcal/mol (indicative of stable binding) |

| Key Residues | Tryptophan, Tyrosine, Serine, Histidine |

The behavior of 5-Hydroxypyren-4-yl dimethyl phosphate in different environments is crucial for its potential applications. MD simulations can model the solvation of the molecule in both water (a polar, aqueous environment) and a nonpolar solvent (mimicking a hydrophobic environment). researchgate.netnih.govnjit.edu

In an aqueous environment, water molecules are expected to form a structured solvation shell around the polar hydroxyl and dimethyl phosphate groups through hydrogen bonding. researchgate.netnih.govnjit.edu The large, nonpolar pyrene ring will likely induce a local ordering of water molecules, a characteristic of hydrophobic solvation. researchgate.netnih.govnjit.edu In a hydrophobic environment, the molecule's conformation may change to minimize exposure of its polar groups to the nonpolar solvent. These simulations provide insights into the solubility, aggregation behavior, and dynamic motions of the molecule in different media. researchgate.netnih.govnjit.edu

The existing body of research provides in-depth analysis of related pyrene derivatives, such as pyranine (B1669890) (HPTS), and their excited-state dynamics. However, directly applying these findings to 5-Hydroxypyren-4-yl dimethyl phosphate without specific computational models and theoretical investigations for this exact molecule would be scientifically inaccurate and speculative.

Therefore, to adhere to the principles of providing precise and factual content, the generation of this article is not possible until dedicated research on 5-Hydroxypyren-4-yl dimethyl phosphate becomes available in the scientific literature.

Future Research Trajectories and Interdisciplinary Perspectives

Rational Design Principles for Enhanced Performance and Specificity

The foundational structure of 5-Hydroxypyren-4-yl dimethyl phosphate (B84403) provides a versatile scaffold for further molecular engineering to enhance its performance and tailor its specificity for various target analytes. Future research will likely focus on a rational design approach, leveraging computational modeling and synthetic chemistry to optimize the probe's properties.

Key areas for development include:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the pyrene (B120774) ring can fine-tune the photophysical properties of the probe. This can lead to probes with tailored excitation and emission wavelengths, increased quantum yields, and larger Stokes shifts, which are desirable for minimizing self-quenching and improving signal-to-noise ratios in complex biological or environmental samples.

Steric and Electronic Tuning of the Phosphate Group: Altering the alkyl or aryl substituents on the phosphate group can influence the probe's reactivity and selectivity towards different organophosphates. For instance, bulkier substituents may enhance selectivity for smaller nerve agents, while modifications to the electronic nature of the phosphate ester can modulate the reaction kinetics with target analytes.

Introduction of Secondary Recognition Sites: Incorporating additional binding sites into the probe's structure can lead to the development of highly specific sensors. For example, the integration of a hydrogen-bonding moiety could enhance the recognition of specific nerve agent degradation products, allowing for more comprehensive monitoring of contamination and breakdown pathways.

A systematic investigation of these structural modifications, guided by density functional theory (DFT) calculations, can predict the impact of these changes on the probe's electronic structure, reactivity, and spectral properties, thereby accelerating the discovery of next-generation probes with superior performance characteristics.

Integration with Advanced Imaging and Spectroscopic Modalities

The inherent fluorescence of the pyrene moiety in 5-Hydroxypyren-4-yl dimethyl phosphate makes it an ideal candidate for integration with a variety of advanced imaging and spectroscopic techniques. This interdisciplinary approach will enable the visualization and quantification of organophosphates with high spatial and temporal resolution.

Potential applications include:

Super-Resolution Microscopy: The development of photo-switchable or photo-activatable derivatives of 5-Hydroxypyren-4-yl dimethyl phosphate could enable its use in super-resolution imaging techniques such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy). This would allow for the nanoscale imaging of organophosphate distribution in cells and tissues, providing unprecedented insights into their mechanisms of toxicity.

Multiplexed Sensing: By designing a palette of pyrene-based probes with distinct spectral properties, it will be possible to develop multiplexed sensing platforms for the simultaneous detection of multiple classes of organophosphates or other environmental toxins. This could be achieved by coupling the probes to different nanomaterials, such as quantum dots or gold nanoparticles, to create unique spectral barcodes for each analyte.

In Vivo Imaging: The development of near-infrared (NIR) emitting analogues of 5-Hydroxypyren-4-yl dimethyl phosphate would be highly beneficial for in vivo imaging applications, as NIR light can penetrate deeper into biological tissues with minimal autofluorescence. This would facilitate the non-invasive monitoring of organophosphate exposure and its biological consequences in living organisms.

The integration of this probe with advanced imaging modalities will not only enhance our ability to detect and quantify organophosphates but also provide powerful tools for studying their subcellular localization and dynamic behavior in complex biological systems.

Exploration of Therapeutic Potential beyond Probing

While the primary application of 5-Hydroxypyren-4-yl dimethyl phosphate is in sensing, its structural features suggest potential therapeutic applications that warrant further investigation. The ability to selectively target and react with organophosphates opens up the possibility of developing novel therapeutic agents.

Future research in this area could focus on:

Antidotal Therapy: By modifying the probe to act as a scavenger for nerve agents, it may be possible to develop new antidotes that can neutralize these toxic compounds in the body. This could involve optimizing the reactivity of the phosphate group to facilitate rapid and irreversible binding to the organophosphate, thereby preventing its interaction with critical enzymes like acetylcholinesterase.

Targeted Drug Delivery: The pyrene moiety can be exploited for targeted drug delivery applications. For instance, the probe could be conjugated to a therapeutic agent and a targeting ligand that directs the conjugate to specific cells or tissues affected by organophosphate poisoning. Upon reaction with the target organophosphate, a conformational change could trigger the release of the therapeutic payload, leading to a localized and controlled therapeutic effect.

Enzyme Reactivation: Research could explore the design of derivatives that not only bind to the organophosphate but also facilitate the reactivation of inhibited acetylcholinesterase. This dual-function approach could lead to more effective treatments for organophosphate poisoning.

The exploration of these therapeutic avenues represents a significant shift from a purely diagnostic application to a theranostic one, where the same molecular platform can be used for both detection and treatment.

Development of Novel Analytical Methodologies for Complex Matrices

The successful application of 5-Hydroxypyren-4-yl dimethyl phosphate in real-world scenarios depends on the development of robust analytical methodologies that can function effectively in complex matrices such as soil, water, and biological fluids.

Future efforts should be directed towards:

Solid-Phase Sensing Platforms: Immobilizing the probe onto solid supports, such as polymers, nanoparticles, or paper-based devices, can lead to the development of portable and user-friendly sensors for on-site detection of organophosphates. These platforms can offer advantages in terms of stability, reusability, and ease of separation from the sample matrix.

Integration with Microfluidic Devices: Combining the probe with microfluidic "lab-on-a-chip" systems can enable the rapid and automated analysis of small sample volumes. This approach can significantly reduce analysis time and reagent consumption, making it suitable for high-throughput screening and continuous monitoring applications.

Advanced Data Analysis Techniques: The use of chemometric methods and machine learning algorithms can enhance the analysis of the fluorescence data generated by the probe. These techniques can help to discriminate between different organophosphates, quantify their concentrations in complex mixtures, and correct for matrix effects, thereby improving the accuracy and reliability of the analytical measurements.

The development of these novel analytical methodologies will be crucial for translating the potential of 5-Hydroxypyren-4-yl dimethyl phosphate from the laboratory to practical applications in environmental monitoring, food safety, and clinical diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.